molecular formula C14H17NO2 B14378357 1-Methyl-6-(2-oxo-2-phenylethyl)piperidin-2-one CAS No. 88460-88-2

1-Methyl-6-(2-oxo-2-phenylethyl)piperidin-2-one

Katalognummer: B14378357
CAS-Nummer: 88460-88-2
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: DDWCJXGULYUCJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-6-(2-oxo-2-phenylethyl)piperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties

Vorbereitungsmethoden

The synthesis of 1-Methyl-6-(2-oxo-2-phenylethyl)piperidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of piperidine with phenylglyoxal hydrate under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively .

Analyse Chemischer Reaktionen

1-Methyl-6-(2-oxo-2-phenylethyl)piperidin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-Methyl-6-(2-oxo-2-phenylethyl)piperidin-2-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-6-(2-oxo-2-phenylethyl)piperidin-2-one can be compared with other piperidine derivatives, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical properties and wide range of applications make it a valuable subject of study in medicinal chemistry and beyond.

Eigenschaften

CAS-Nummer

88460-88-2

Molekularformel

C14H17NO2

Molekulargewicht

231.29 g/mol

IUPAC-Name

1-methyl-6-phenacylpiperidin-2-one

InChI

InChI=1S/C14H17NO2/c1-15-12(8-5-9-14(15)17)10-13(16)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3

InChI-Schlüssel

DDWCJXGULYUCJC-UHFFFAOYSA-N

Kanonische SMILES

CN1C(CCCC1=O)CC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.